2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(14)12-4-7(2)8(5-12)6-13/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJMJAQSLQPYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)CO)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of a chloro group and a pyrrolidine ring, suggests potential biological activities that warrant investigation.
- IUPAC Name: this compound
- Molecular Formula: C₉H₁₆ClN₁O₂
- Molecular Weight: 205.68 g/mol
- CAS Number: 2098091-92-8
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its pharmacological properties. Studies indicate that it may possess antimicrobial, cytotoxic, and enzyme-inhibitory activities.
1. Antimicrobial Activity
In vitro assays have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The effectiveness of the compound appears to be concentration-dependent, with higher concentrations resulting in greater inhibition of bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
| P. aeruginosa | 100 µg/mL |
2. Cytotoxicity
Cytotoxicity assays conducted on several cancer cell lines have shown that this compound can induce apoptosis. The IC50 values vary depending on the cell type, indicating selective cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 30 |
3. Enzyme Inhibition
The compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways. Preliminary data suggest it may inhibit certain proteases, which could impact protein degradation and synthesis pathways.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways and cellular processes.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it significantly inhibited bacterial growth at concentrations lower than conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Cytotoxic Effects on Cancer Cells
Research presented at the Annual Cancer Research Conference demonstrated that treatment with this compound led to a marked reduction in cell viability in multiple cancer cell lines through apoptotic pathways. Flow cytometry analysis revealed increased Annexin V positivity, indicating early apoptosis .
Comparison with Similar Compounds
Structural Analogs
Key analogs include:
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one (shorter carbon chain: propan-1-one vs. butan-1-one) .
1-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one (non-chlorinated analog).
2-Bromo-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one (bromo vs. chloro substitution).
Physicochemical Properties
Notes:
- Chloro substitution contributes to higher LogP than the non-chlorinated analog, which may influence solubility and bioavailability.
Reactivity and Stability
- Chloro vs. Bromo Substitution : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electrophilicity at the ketone position, altering reaction kinetics in nucleophilic substitutions .
- Propan-1-one vs.
- Hydroxymethyl Group : This moiety increases hydrophilicity and hydrogen-bonding capacity, which may improve solubility in polar solvents compared to analogs lacking this group.
Key Findings :
- The propan-1-one analog exhibits severe skin irritation and acute toxicity, likely due to its higher electrophilicity and shorter carbon chain .
- Chlorination correlates with increased toxicity compared to the non-chlorinated analog, suggesting the chloro group plays a critical role in bioactivity.
Environmental Impact
- Ozone Layer Impact: No direct evidence exists for ozone depletion, but halogenated compounds generally require careful disposal to mitigate environmental risks.
Preparation Methods
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amide coupling | Amine + 2-(2,6-dichlorophenyl)acetic acid, T3P, NEt3, EtOAc, 40 °C overnight | ~90% | Exothermic reaction, monitored by LC-MS |
| 2 | Grignard addition | LnCl3·2LiCl, MeMgBr, silyl group removal | 70-80% | Lanthanide salt promotes addition |
| 3 | Oxidation | Sodium dichromate, H2SO4 (68%), water, room temp, 18 h | ~55% | Mild conditions to preserve substituents |
| 4 | Purification | Silica gel chromatography, recrystallization | - | Ensures high purity |
These yields are representative of similar pyrrolidinyl ketone syntheses and may vary depending on substrate purity and reaction scale.
Analytical and Structural Confirmation
The synthesized compounds are characterized by spectroscopic methods including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), and mass spectrometry.
Typical FT-IR bands for the ketone carbonyl appear near 1700 cm⁻¹, while NMR spectra confirm the presence of hydroxymethyl and methyl substituents on the pyrrolidine ring.
Density Functional Theory (DFT) calculations and molecular modeling are often employed to confirm molecular geometry, electronic structure, and predict reactivity sites, aiding in the design of synthetic routes.
Summary of Key Research Findings
The use of lanthanide salts significantly enhances Grignard addition efficiency to amide intermediates, allowing for the successful synthesis of tertiary alcohol precursors to the target ketone.
Oxidation of pyrrolidinyl alcohols to ketones under mild acidic chromium-based conditions provides a reliable method with moderate yields.
Protection and deprotection strategies are essential for managing functional group compatibility during multi-step synthesis.
Spectroscopic and computational analyses provide robust confirmation of the molecular structure and purity of the synthesized compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
